6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one is an organic compound with the molecular formula C10H12N2O3. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Preparation Methods
The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 2-amino-4-methoxybenzoic acid with acetic acid in tetrahydrofuran. This method is commonly used in laboratory settings . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, leading to the formation of substituted quinoxalines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoxaline-2,3-dione derivatives.
Scientific Research Applications
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has a similar structure but differs in its biological activity and applications.
6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline: This derivative is used as an anticancer and multidrug resistance reversal agent.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical reactions and applications in various fields.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H12N2O3/c1-14-8-3-6-7(4-9(8)15-2)12-10(13)5-11-6/h3-4,11H,5H2,1-2H3,(H,12,13) |
InChI Key |
MKYVVRLCRXHHQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NCC(=O)N2)OC |
Origin of Product |
United States |
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